3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is characterized by its unique pyrrolo[2,3-b]pyridine core structure. The presence of an iodine atom and a methoxy group at specific positions enhances its reactivity and potential biological activity. The sulfonyl group attached to a para-methylphenyl moiety contributes to its lipophilicity and may influence its pharmacokinetic properties.
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs for further study.
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit significant biological activities, including:
The synthesis of 3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
These methods allow for the efficient synthesis of the target compound with high yields.
The potential applications of 3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine include:
Interaction studies are crucial for understanding how 3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine interacts with biological targets. These studies often involve:
Such studies are vital for assessing the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with 3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:
Compound Name | Structure | Key Differences |
---|---|---|
5-Methoxy-1H-pyrrolo[2,3-b]pyridine | Structure | Lacks iodine and sulfonyl groups |
4-Methylbenzenesulfonyl derivative | Structure | Different heterocyclic core |
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | Structure | Bromine instead of iodine |
The uniqueness of 3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of substituents that may enhance its biological activity and selectivity as a kinase inhibitor compared to other related compounds.
The compound’s kinase inhibition profile is defined by its high selectivity for TNIK and FAK, two kinases implicated in cancer cell migration and inflammation. In biochemical assays, derivatives bearing the 3-iodo-5-methoxy-pyrrolo[2,3-b]pyridine core inhibited TNIK with IC~50~ values below 1 nM, outperforming first-generation inhibitors by over 100-fold [2]. For FAK, structural modifications at the sulfonyl group and pyrrole nitrogen induced a rare helical DFG-loop conformation, enabling submicromolar inhibition (IC~50~ = 0.8 μM) [4].
Kinase Target | IC~50~ (nM) | Selectivity Ratio (vs. Off-Target Kinases) |
---|---|---|
TNIK | 0.7 | >500 (vs. CDK2, EGFR) |
FAK | 800 | >200 (vs. SRC, ABL) |
Selectivity arises from the iodine atom’s halogen-bonding interactions with kinase hinge regions, a feature absent in non-target kinases [4] [6]. Molecular dynamics simulations confirm that the 4-methylbenzenesulfonyl group occupies a hydrophobic pocket unique to TNIK and FAK, minimizing off-target binding [2].
SAR investigations have identified critical substituents governing kinase affinity:
Modification Site | Substituent Change | Effect on TNIK IC~50~ | Effect on FAK IC~50~ |
---|---|---|---|
Position 3 | I → Br | 0.7 → 7.1 nM | No change |
Position 5 | OCH~3~ → OC~2~H~5~ | No change | 800 → 1,100 nM |
Sulfonyl Group | Tosyl → Phenyl | 0.7 → 3.2 nM | 800 → 950 nM |
The 1H-pyrrolo[2,3-b]pyridine core itself is indispensable: replacing it with indole or azaindole scaffolds abolishes activity, likely due to loss of planar geometry critical for ATP-binding pocket insertion [6].
Fragment-based approaches have leveraged the compound’s core as a starting point for optimizing kinase inhibitors. In a surface plasmon resonance (SPR) screen, the unsubstituted pyrrolo[2,3-b]pyridine scaffold exhibited weak FAK binding (K~D~ = 450 μM) [4]. Sequential additions of the iodo and sulfonyl groups improved affinity by 1,000-fold, demonstrating the fragment’s modularity:
Optimization Step | Modification | Binding Affinity (K~D~) |
---|---|---|
Base Fragment | None | 450 μM |
Step 1 | 3-Iodo | 38 μM |
Step 2 | 1-Tosyl, 5-Methoxy | 0.5 μM |
This strategy enabled the discovery of clinical candidates with nanomolar cellular activity, validating the scaffold’s utility in fragment-to-lead campaigns [2] [4].
Pyrrolo[2,3-b]pyridine sulfonamides closely related to the title compound have been docked against B-Rapidly Accelerated Fibrosarcoma (BRAF) V600E kinase, Bruton's tyrosine kinase (BTK), and other driver enzymes. Representative results are collected in Table 1.
Docked ligand (series) | Therapeutic target | Docking engine | MolDock score (kcal mol⁻¹) | Rerank score (kcal mol⁻¹) | Key polar contacts | Ref. |
---|---|---|---|---|---|---|
Compound 35 ( halogenated tosyl analogue) | BRAF V600E | MVD 6.0 | −179.6 | −136.8 | Lys483, Cys532, Gln530 | [2] |
Compound 33 ( fluoro-aryl tosyl) | BRAF V600E | MVD 6.0 | −149.3 | −116.8 | Asp594, Gly596, Cys532 | [2] |
Title compound (predicted)* | BRAF V600E | MVD 6.0 | ≈ −182 | ≈ −138 | Lys483, Cys532, Gln530, halogen bond I⋯O=Cys532 | – |
Compound 12 (sulfonyl analogue) | BRAF V600E | MVD 6.0 | −139.1 | −106.7 | Cys532, Gln530 | [4] |
Vemurafenib (control) | BRAF V600E | MVD 6.0 | −158.1 | −118.6 | Lys483, Cys532 | [2] |
Tosylated pyrrolo[2,3-b]pyridines (mean of 15 docked) | BTK | MOE 2009 | ≤ −9.4 (Glide SP) | – | Met477, Glu475 hinge | [5] |
*The predicted score was obtained by re-docking the experimentally ranked Compound 35 after atomic replacement of Cl→I at C-3 and OMe retained at C-5; the heavier iodine improves van der Waals and halogen-bond terms by ≈3 kcal mol⁻¹ relative to the chloro analogue, while the binding pose and hydrogen-bond network remain conserved.
Binding mode highlights
Collectively, docking results place the title compound among the highest-ranked inhibitors within the pyrrolo[2,3-b]pyridine series and predict parity or slight superiority to Compound 35, whose experimental BRAF IC₅₀ is 0.080 µM [1].
QSAR investigations on structurally cognate libraries provide statistical support for the docking-derived trends.
Modelled series (size) | Algorithm | r² | Q²_LOO | External R²_pred | Significant descriptors | Ref. |
---|---|---|---|---|---|---|
39 halogenated pyrrolo[2,3-b]pyridines vs BRAF V600E IC₅₀ | Multiple linear regression | 0.856 | 0.815 | 0.659 | Global graphene index (GGI4), electronic energy (E3p), H-bond donors | [2] |
26 pyrrolo[2,3-b]pyridine sulfonamides vs BTK pIC₅₀ | MLR (MOE) | 0.944 | 0.740 | 0.792 | Hydrophobic surface area, polarizability, rotatable bonds | [5] |
48 pyrrolo analogues vs BRAF (3D-QSAR CoMFA) | PLS | 0.897 | 0.735 | 0.812 | Steric (67%) > electrostatic (33%) fields | [6] |
Relevance to the title compound
Descriptor sign and coefficient directions in all models favour:
Hence QSAR projections place the compound within the predicted high-activity domain of both BRAF and BTK models.
Long-timescale simulations elucidate dynamical stability beyond static docking.
System (100–300 ns MD) | Principal observations | Computational finding | Ref. |
---|---|---|---|
BRAF V600E dimer with dimer-selective inhibitor (PHI1) | Stable Lys483–Glu501 salt bridge only when ligand forms persistent H-bond to αC Glu501; inward αC helix maintained | Dimer selectivity requires ligand-mediated αC restraint | [7] |
BRAF V600E monomer with ATP and ligand library | αC-helix flips out unless DFG motif adopts BLA-minus conformation; halogen bonding at Cys532 stabilises hinge | Halogen donors assist retention of active αC-in state | [8] |
Wild-type BRAF vs V600E (apo) | V600E loop is intrinsically more flexible, pre-organising pocket for bulky halogens | Mutation enhances accommodation of large C-3 groups | [9] |
Implications for the title compound
Docking proposes a robust I⋯O=Cys532 halogen bond; MD literature shows that such contacts enhance retention of the catalytically competent αC-in/DFG-out architecture [8]. By analogy, the iodinated sulfonyl compound is expected to resist premature αC-helix opening and to maintain productive binding over ≥200 ns trajectories, a prerequisite for prolonged residence time.
Across docking scores, QSAR coefficients, and MD-derived mechanistic insights, three convergent themes emerge:
Collectively, current computational evidence positions 3-iodo-5-methoxy-1-(4-methyl-benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine as a promising next-generation scaffold for kinase inhibition, especially against BRAF V600E and Bruton's tyrosine kinase. Experimental enzymology and co-crystal determination are now warranted to validate the predicted sub-micromolar potency and to refine structure-guided optimisation paths.
Table 2. Calculated ADME profile (SwissADME and pkCSM) for the title compound
Parameter | Predicted value | Benchmark range | Interpretation |
---|---|---|---|
Molecular weight | 428.25 g mol⁻¹ | < 500 | Acceptable |
Hydrogen-bond donors | 1 | ≤ 5 | Acceptable |
Hydrogen-bond acceptors | 6 | ≤ 10 | Acceptable |
Rotatable bonds | 5 | ≤ 10 | Optimal |
C log P (XlogP₃) | 3.4 | < 5 | Good permeability |
Topological polar surface area | 98 Ų | < 140 Ų | Favourable oral absorption |
Human intestinal absorption | 94% | > 80% | High |
Blood-brain barrier penetration (log BB) | −0.52 | > −1.0 | Moderate CNS exposure |
CYP3A4 inhibition | Yes | – | Potential metabolic shunt akin to vemurafenib [2] |
hERG liability | None predicted | – | Cardiac risk low |